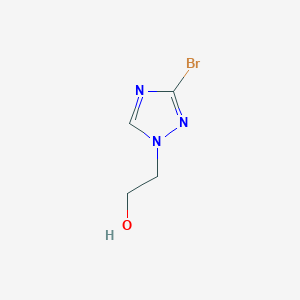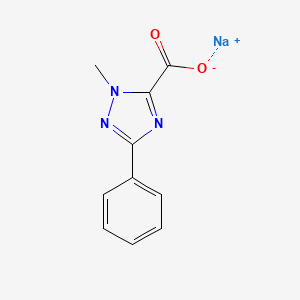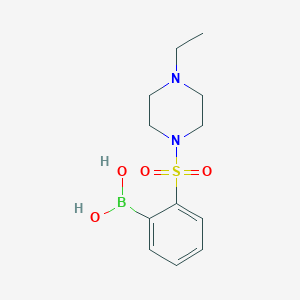![molecular formula C12H18ClNO B1406776 [1-(4-Methylphenyl)pyrrolidin-3-yl]methanol hydrochloride CAS No. 2203715-87-9](/img/structure/B1406776.png)
[1-(4-Methylphenyl)pyrrolidin-3-yl]methanol hydrochloride
説明
The compound belongs to a class of organic compounds known as pyrrolidines . Pyrrolidines are compounds containing a pyrrolidine ring, which is a five-membered saturated ring with one nitrogen atom and four carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrrolidines can be synthesized from different cyclic or acyclic precursors . The synthetic strategies often involve ring construction or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring attached to a methylphenyl group . The exact structure would need to be confirmed through techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography.科学的研究の応用
Drug Discovery and Development
Pyrrolidine derivatives are widely used in medicinal chemistry due to their ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . The compound could be utilized in the design of new drugs with a focus on target selectivity and biological activity. Its stereochemistry could be particularly significant in the development of enantioselective drugs.
Selective Androgen Receptor Modulators (SARMs)
The pyrrolidine structure is beneficial in the synthesis of SARMs, which are compounds that selectively modulate androgen receptors . These are important for conditions like muscle wasting and osteoporosis. The subject compound could be optimized to enhance its selectivity and potency as a SARM.
Antimicrobial Agents
Pyrrolidine derivatives have shown promise as antimicrobial agents . The compound could be investigated for its efficacy against various bacterial and viral infections, potentially leading to the development of new antimicrobial drugs.
Anticancer Research
The pyrrolidine ring is present in many compounds with anticancer properties . Research into “[1-(4-Methylphenyl)pyrrolidin-3-yl]methanol hydrochloride” could focus on its potential as a lead compound in the development of new anticancer medications.
Anti-inflammatory and Analgesic Applications
Due to the biological activities of pyrrolidine derivatives, there is potential for the compound to be used in the development of anti-inflammatory and analgesic drugs . Its effects on inflammatory pathways and pain perception could be key areas of research.
Neuropharmacology
Pyrrolidine derivatives are also relevant in the field of neuropharmacology, where they can be used to modulate neurotransmitter systems . The compound could be studied for its effects on neurological disorders and as a potential treatment for conditions like depression and anxiety.
特性
IUPAC Name |
[1-(4-methylphenyl)pyrrolidin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-10-2-4-12(5-3-10)13-7-6-11(8-13)9-14;/h2-5,11,14H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAHCDFAZQMOFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCC(C2)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Methylphenyl)pyrrolidin-3-yl]methanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(6-{4-[(4-Chloro-phenyl)-hydrazonomethyl]-phenyl}-4-trifluoromethyl-pyridin-2-yl)-dimethyl-amine](/img/structure/B1406694.png)
![N'-[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazinecarboxylic acid ethyl ester](/img/structure/B1406695.png)
![{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride](/img/structure/B1406696.png)

![3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406700.png)
![4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406704.png)
![[1-(Ethoxymethyl)cyclopropyl]amine hydrochloride](/img/structure/B1406708.png)





